N(2)-Ethylguanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(ethylamino)-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-2-8-7-11-5-4(6(13)12-7)9-3-10-5/h3H,2H2,1H3,(H3,8,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCHIGIKBKLZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(C(=O)N1)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173216 | |
| Record name | N(2)-Ethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19545-00-7 | |
| Record name | N(2)-Ethylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019545007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(2)-Ethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
N 2 Ethylguanine: Origin, Formation Pathways, and Biological Significance
N(2)-Ethylguanine as a Biomarker of Exposure
The presence and quantity of this compound in biological samples can serve as a molecular indicator, or biomarker, of exposure to specific chemicals, particularly acetaldehyde (B116499), the primary metabolite of ethanol (B145695).
Correlation with Acetaldehyde Exposure in In Vivo Models
Ethanol is metabolized in the body to acetaldehyde, a known carcinogen. nih.govumn.edu Acetaldehyde can react with DNA to form adducts, with the major product being N(2)-ethylidene-2'-deoxyguanosine (N(2)-ethylidene-dG). mdpi.com This initial adduct is unstable but can be stabilized by reduction to form N(2)-ethyl-2'-deoxyguanosine (N(2)-ethyl-dG). nih.govumn.eduresearchgate.net The measurement of this stable adduct in DNA from human tissues provides a direct link to acetaldehyde exposure.
Studies conducted on human subjects have demonstrated a clear correlation between alcohol consumption and the levels of N(2)-ethyl-dG in DNA. In a study involving alcohol drinkers and abstainers, drinkers showed significantly higher levels of N(2)-ethyl-dG in their blood DNA compared to non-drinkers. nih.govumn.edu Furthermore, a dose-dependent relationship was observed, with heavy drinkers exhibiting higher adduct levels. nih.govumn.edu These findings support the hypothesis that ethanol contributes to carcinogenesis through the formation of DNA adducts and establish N(2)-ethyl-dG as a viable biomarker for assessing DNA damage resulting from alcohol consumption. nih.govumn.edu
Table 1: N(2)-ethyl-dGuo Levels in Drinkers vs. Non-Drinkers
This table presents data from a study comparing N(2)-ethyldeoxyguanosine levels in the DNA of alcohol drinkers and non-drinkers.
| Group | N(2)-ethyl-dGuo Level (fmol/µmol dGuo) | P-Value |
| Non-Drinkers | 2,690 ± 3,040 | 0.04 |
| Drinkers | 5,270 ± 8,770 | 0.04 |
| Data sourced from studies on human subjects, showing significantly higher adduct levels in drinkers. nih.govumn.edu |
Quantitative Analysis in Human Leukocyte DNA Following Alcohol Consumption
To precisely quantify the impact of social drinking on DNA damage, studies have measured N(2)-ethyl-dG levels in human leukocyte DNA following controlled alcohol consumption. In one such study, DNA was isolated from blood samples of 30 male non-smoking individuals before and at various time points after consuming 150mL of vodka. nih.govresearchgate.net
The levels of N(2)-ethyl-dG were determined using a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. nih.govresearchgate.net The results showed a slight, though not statistically significant, time-dependent increase in the average levels of N(2)-ethyl-dG after alcohol consumption. nih.govresearchgate.net The baseline adduct level before alcohol consumption was 34.6 ± 21.9 per 10⁸ deoxynucleosides. nih.govresearchgate.net This study demonstrates the feasibility of quantifying these adducts in human DNA following a single instance of alcohol consumption, although the changes observed under these specific conditions were modest. nih.govresearchgate.net
Table 2: N(2)-ethyl-dG Levels in Human Leukocyte DNA Post-Alcohol Consumption
This interactive table displays the average levels of N(2)-ethyl-2'-deoxyguanosine (N(2)-ethyl-dG) per 10⁸ deoxynucleosides in human leukocytes at different times after alcohol ingestion.
| Time Point | Average N(2)-ethyl-dG Level (per 10⁸ deoxynucleosides) | Standard Deviation |
| 0 hours (Baseline) | 34.6 | ± 21.9 |
| 3-5 hours | 35.1 | ± 21.0 |
| 24 hours | 36.8 | ± 20.7 |
| 48 hours | 35.6 | ± 21.1 |
| Data from a study involving 30 male volunteers. The observed increases were not statistically significant. nih.govresearchgate.net |
Molecular Mechanisms of Translesion Synthesis Tls Past N 2 Ethylguanine
Bypass Efficiency and Fidelity by Y-Family DNA Polymerases
Members of the Y-family of DNA polymerases, including DNA polymerase ι (Pol ι), DNA polymerase η (Pol η), and DNA polymerase κ (Pol κ), are capable of bypassing the N(2)-ethyl-Gua adduct. nih.gov However, they achieve this through different catalytic mechanisms and with varying degrees of efficiency and fidelity. nih.gov Pol ι utilizes a unique Hoogsteen base-pairing mechanism, while Pol η and Pol κ are thought to use a Watson-Crick or wobble base-pairing mechanism to accommodate the lesion. nih.gov
Human DNA Pol ι is unique among DNA polymerases for its ability to employ Hoogsteen base pairing during DNA synthesis, rather than the standard Watson-Crick pairing. nih.gov This feature makes it particularly suited for bypassing minor groove adducts like N(2)-ethyl-Gua. nih.gov
Steady-state kinetic analysis reveals that Pol ι can efficiently and accurately bypass the N(2)-ethyl-Gua lesion. In the presence of Magnesium ions (Mg2+), Pol ι incorporates the correct nucleotide, deoxycytidine monophosphate (dCMP), opposite N(2)-ethyl-Gua with an efficiency similar to its incorporation opposite an undamaged guanine (B1146940). nih.gov Furthermore, Pol ι demonstrates a higher efficiency in extending the DNA strand from a 3' terminus where cytosine is paired with N(2)-ethyl-Gua compared to a normal Guanine:Cytosine (G:C) pair. nih.gov This suggests that the catalytic action of Pol ι is well-suited for the complete bypass of this specific DNA adduct. nih.gov
| Template Base | Incoming Nucleotide | kcat (min-1) | Km (µM) | Catalytic Efficiency (kcat/Km) (min-1µM-1) | Fidelity (vs. dCTP) |
|---|---|---|---|---|---|
| Guanine | dCTP | 0.43 | 1.5 | 0.29 | 1 |
| N(2)-ethyl-Gua | dCTP | 0.54 | 1.1 | 0.49 | 1 |
DNA polymerases require divalent metal ions as cofactors for their catalytic activity. nih.govresearchgate.net While magnesium (Mg2+) is typically the preferred metal ion for DNA polymerases in vitro, the type of metal ion present can significantly modulate the efficiency and fidelity of lesion bypass. nih.govnih.gov In the case of Pol ι bypassing N(2)-ethyl-Gua, substituting Mg2+ with manganese (Mn2+) leads to a notable increase in the catalytic efficiency of dCMP incorporation. nih.gov However, this gain in efficiency is accompanied by a decrease in fidelity, as Mn2+ also promotes the misincorporation of other nucleotides. nih.govnih.gov This metal-dependent effect suggests that the local concentration of divalent metal ions within the cell could play a regulatory role in determining the outcome of translesion synthesis by Pol ι. nih.govnih.gov
| Template Base | Incoming Nucleotide | kcat (min-1) | Km (µM) | Catalytic Efficiency (kcat/Km) (min-1µM-1) | Fidelity (vs. dCTP) |
|---|---|---|---|---|---|
| Guanine | dCTP | 2.1 | 0.9 | 2.3 | 1 |
| N(2)-ethyl-Gua | dCTP | 1.8 | 0.4 | 4.5 | 1 |
Structural studies have provided direct evidence for the mechanism Pol ι uses to bypass N(2)-ethyl-Gua. nih.gov When the correct incoming nucleotide (dCTP) is present, Pol ι rotates the adducted N(2)-ethyl-Gua base from the typical anti conformation seen in B-DNA to the syn conformation. nih.govnih.gov This rotation repositions the bulky ethyl group from the minor groove into the more spacious major groove, thus avoiding a steric clash with the incoming nucleotide and the polymerase active site. nih.govnih.gov In the syn conformation, the Hoogsteen edge of the guanine base is presented for hydrogen bonding with the incoming dCTP. nih.gov This ability to utilize Hoogsteen base pairing is a distinctive feature of Pol ι that allows it to effectively handle minor groove lesions that would otherwise block replication. nih.gov
The successful repositioning of the ethyl adduct into the major groove requires conformational flexibility within the enzyme itself. nih.gov Structural analysis shows that the polymerase-associated domain (PAD) of Pol ι undergoes changes to accommodate the ethyl group. nih.gov Specifically, a loop within the PAD shifts, which involves the repositioning of the side chain of the amino acid Lysine 309 by approximately 9Å. nih.gov This movement disrupts a potential hydrogen bond between Lys309 and the DNA backbone, creating the necessary space for the ethyl moiety. nih.gov This flexibility of the PAD is crucial for the efficient bypass of N(2)-ethyl-Gua. nih.gov
Human DNA polymerase η (Pol η) is another Y-family polymerase capable of efficiently bypassing the N(2)-ethyl-Gua adduct. nih.gov Unlike Pol ι, Pol η is thought to utilize a mechanism that relies on maintaining a Watson-Crick-like base pairing geometry. nih.gov The active site of Pol η appears to be more open and accommodating than those of replicative polymerases, which allows it to handle certain DNA lesions without the need for base rotation. nih.govresearchgate.net For the N(2)-ethyl-Gua adduct, it is proposed that Pol η uses a "wobble" base pairing mechanism to avoid steric hindrance between the ethyl group and the incoming dCTP. nih.gov While Pol η is known for its highly efficient and accurate bypass of UV-induced thymine (B56734) dimers, its action on N(2)-ethyl-Gua also contributes to the cell's ability to tolerate this type of alkylation damage. nih.govresearchgate.net The fidelity of translesion synthesis by Pol η is generally attributed to its ability to both select the correct nucleotide for incorporation opposite a lesion and to preferentially elongate DNA chains only when the correct nucleotide has been inserted. embopress.org
Translesion synthesis (TLS) is a crucial DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions, thereby preventing stalled replication forks and potential cell death. The N(2)-ethylguanine (N(2)-EtG) adduct, a lesion formed from exposure to acetaldehyde (B116499), a metabolite of ethanol (B145695), poses a block to high-fidelity replicative DNA polymerases. Specialized TLS polymerases, however, are capable of bypassing this adduct, albeit with varying efficiencies and fidelities. This article delves into the molecular mechanisms employed by several key TLS polymerases in navigating the N(2)-EtG lesion.
Human DNA Polymerase η (Pol η)
Human DNA polymerase η (Pol η) is a Y-family polymerase known for its role in the error-free bypass of UV-induced cyclobutane pyrimidine dimers. Research has also elucidated its function in bypassing N(2)-alkylguanine adducts.
Kinetic analyses have demonstrated that human Pol η can efficiently bypass the this compound lesion. This bypass is generally accurate, with the polymerase preferentially inserting the correct nucleotide, deoxycytidine triphosphate (dCTP), opposite the adducted guanine. The ability of Pol η to accommodate bulky lesions within its active site is a key feature of its function. The spacious active site of Pol η is thought to allow for the incorporation of ribonucleotides as well. nih.gov Structural and kinetic data suggest that Pol η utilizes a Watson-Crick base pairing mechanism during the bypass of this compound. nih.gov
In stark contrast to the efficient bypass by Pol η, high-fidelity replicative DNA polymerases, such as DNA polymerase α (Pol α), are strongly blocked by the this compound adduct. nih.govnih.gov The ethyl group in the minor groove of the DNA helix likely interferes with the "minor groove checking" mechanism of replicative polymerases, which is crucial for maintaining high fidelity. nih.gov This blockage by Pol α underscores the necessity of specialized TLS polymerases like Pol η to overcome such lesions and ensure the completion of DNA replication. A steady-state kinetic analysis has been performed to measure the efficiency and accuracy of DNA synthesis past the N(2)-ethylGua adduct by both DNA polymerase α and η. researchgate.net
| Polymerase | Bypass of this compound | Primary Mechanism |
| DNA Polymerase η | Efficient and largely accurate | Accommodating active site, Watson-Crick pairing |
| DNA Polymerase α | Strongly blocked | Interference with minor groove checking |
Human DNA Polymerase κ (Pol κ)
Human DNA Polymerase κ (Pol κ), another member of the Y-family of DNA polymerases, plays a significant role in the translesion synthesis of various DNA adducts, including this compound.
Studies have shown that Pol κ is proficient at both the nucleotide insertion and extension steps during the bypass of this compound. nih.gov Steady-state and rapid kinetic analyses have revealed that Pol κ bypasses this compound with an efficiency and fidelity comparable to that of bypassing an undamaged guanine. nih.govresearchgate.net The polymerase predominantly incorporates dCTP opposite the lesion. nih.gov Interestingly, the catalytic efficiency of Pol κ is influenced by the divalent metal ion present, with Mg(2+) being preferred for high-fidelity bypass over Mn(2+). nih.gov In the presence of MgCl2, the kcat/Km value for dCTP incorporation opposite N(2)-ethyl-Gua is 1.0 × 10^2 min^−1 μM^−1, which is significantly higher than the 2.7 × 10^−1 min^−1 μM^−1 observed in the presence of MnCl2. nih.gov
| Metal Ion | Efficiency of dCTP incorporation opposite N(2)-ethyl-Gua (kcat/Km) |
| Mg(2+) | 1.0 × 10^2 min^−1 μM^−1 |
| Mn(2+) | 2.7 × 10^−1 min^−1 μM^−1 |
To accommodate the ethyl group at the N(2) position of guanine while pairing with cytosine, a wobble base pairing mechanism has been proposed for Pol κ. nih.gov This non-canonical base pairing geometry avoids a steric clash between the ethyl adduct and the incoming dCTP within the active site of the polymerase. nih.gov The open active site of Pol κ is able to accommodate this altered base pair structure, allowing for efficient and accurate bypass of the lesion. nih.gov This mechanism highlights the flexibility of the Pol κ active site in handling damaged DNA templates. nih.gov
Escherichia coli DNA Polymerase DinB
DinB is the E. coli homolog of human Pol κ and is a key player in translesion synthesis in bacteria.
In vivo studies in Escherichia coli have demonstrated the crucial role of DinB in bypassing N(2)-alkylguanine lesions. plos.orgnih.gov When this compound and other bulky N(2)-alkylguanine adducts are incorporated into the genome of an M13 bacteriophage, they present a strong block to replication in E. coli strains deficient in DinB. plos.orgnih.gov However, in strains expressing physiological levels of DinB, this toxic effect is alleviated, indicating efficient bypass of these lesions. plos.orgnih.gov These findings establish that DinB-dependent lesion bypass is a major cellular pathway for tolerating bulky N(2)-alkylguanine DNA adducts in E. coli. nih.gov Research has also shown that DinB is the primary polymerase responsible for the error-free bypass of N(2)-(1-carboxyethyl)-2′-deoxyguanosine, a structurally related adduct, in vivo. pnas.org
| E. coli Strain | Replication past N(2)-Alkylguanine Lesions |
| DinB-proficient | Efficient bypass |
| DinB-deficient | Strong replication block |
Escherichia coli DNA Polymerase DinB
Proficiency in Cytosine Insertion Opposite Adduct
A critical aspect of TLS past this compound (N²-EtG) is the preferential and often efficient insertion of cytosine (dCTP) opposite the adduct, maintaining the correct coding sequence. Several Y-family DNA polymerases, notably polymerase ι (pol ι) and polymerase κ (pol κ), exhibit this capability.
Human DNA pol ι correctly inserts dCTP opposite the N²-EtG adduct with an efficiency comparable to its insertion opposite an unmodified guanine. nih.gov This polymerase is unique in its use of Hoogsteen base pairing rather than standard Watson-Crick pairing during synthesis. nih.gov The efficiency of this process is significantly influenced by the activating metal ion present. In the presence of Mg²⁺, pol ι demonstrates higher fidelity. However, the presence of Mn²⁺ dramatically increases the catalytic efficiency (kcat/Km) of dCMP insertion opposite N²-EtG by approximately 2,000-fold, primarily due to a much lower Michaelis constant (Km), indicating stronger substrate binding. nih.gov
Human DNA polymerase κ also efficiently bypasses N²-EtG by inserting dCTP with an efficiency and fidelity similar to that for an undamaged guanine template. nih.gov This suggests pol κ plays a role in both the insertion and subsequent extension steps of N²-EtG bypass. nih.govresearchgate.net Like pol ι, the activity of pol κ is metal-dependent. It is significantly more efficient at incorporating dCTP opposite N²-EtG when Mg²⁺ is the activating ion, showing an efficiency approximately 400-fold higher compared to reactions activated by Mn²⁺. nih.gov Pre-steady-state kinetic analysis shows rapid burst kinetics for dCTP incorporation, even opposite bulky N²-guanine adducts, indicating that the chemical step of phosphodiester bond formation is not significantly hindered.
Table 1: Steady-State Kinetic Parameters for dCTP Insertion Opposite N²-Ethylguanine by Human DNA Polymerases
| Polymerase | Activating Ion | kcat (min⁻¹) | Km (µM) | Catalytic Efficiency (kcat/Km) (min⁻¹µM⁻¹) |
|---|---|---|---|---|
| Pol ι | Mg²⁺ | 0.015 | 11 | 0.0014 |
| Mn²⁺ | 0.091 | 0.032 | 2.8 | |
| Pol κ | Mg²⁺ | 13 | 0.13 | 1.0 x 10² |
| Mn²⁺ | 0.11 | 0.41 | 2.7 x 10⁻¹ |
Data compiled from studies on human DNA polymerase ι nih.gov and κ nih.gov.
Comparative Analysis of Replicative and TLS Polymerase Interactions
The distinction between replicative and TLS polymerases is starkly highlighted by their interaction with the N²-EtG adduct. While TLS polymerases have evolved mechanisms to accommodate such lesions, high-fidelity replicative polymerases are typically blocked. nih.gov
Contrasting Blocking Effects on Replicative DNA Polymerases
The N²-ethylguanine adduct, where the ethyl group projects into the minor groove of the DNA duplex, presents a formidable obstacle for high-fidelity replicative polymerases. nih.gov This adduct is a potent blocker of DNA replication both in vitro and within cells for several replicative polymerases, including the human B-family polymerase α and T7 DNA polymerase. nih.govresearchgate.net The steric hindrance from the ethyl group in the minor groove is thought to disrupt the precise protein-DNA contacts necessary for the processivity of these enzymes. nih.gov In E. coli, N²-EtG is noted to be slightly less blocking to DNA replication than bulkier N²-alkyl-dG lesions. researchgate.netescholarship.org
Differences in Active Site Organization and Fidelity Check Mechanisms
The divergent outcomes of N²-EtG encountering replicative versus TLS polymerases stem from fundamental differences in their active site architecture and fidelity mechanisms. nih.gov
Replicative polymerases, such as members of the A- and B-families, possess a highly constrained active site that enforces the geometry of Watson-Crick base pairing. nih.gov They also employ a "minor groove checking mechanism," where a conserved protein motif scans the DNA minor groove to ensure correct base pairing and detect damage. nih.gov The ethyl group of N²-EtG protrudes directly into this groove, disrupting the checking mechanism and stalling the enzyme. nih.gov Furthermore, replicative polymerases generally have a 3'-to-5' proofreading exonuclease domain that removes misincorporated nucleotides, a feature absent in most TLS polymerases. nih.gov
In contrast, Y-family TLS polymerases like pol ι and pol κ have a much more open and solvent-accessible active site, which can physically accommodate bulky lesions that would otherwise block replicative polymerases. nih.govnih.gov These enzymes lack the stringent minor groove checking mechanism. nih.gov To bypass N²-EtG, pol ι utilizes a remarkable mechanism where it rotates the adducted guanine base from the typical anti conformation to a syn conformation. nih.gov This rotation effectively moves the N²-ethyl group out of the minor groove and into the more spacious major groove, allowing the incoming dCTP to be inserted without steric clash. nih.gov This structural rearrangement provides a clear molecular basis for how a TLS polymerase can overcome a block that halts its high-fidelity counterparts. nih.gov This flexibility, while crucial for damage bypass, contributes to the lower fidelity of TLS polymerases when replicating undamaged DNA. nih.gov
Dna Repair Pathways Involved in N 2 Ethylguanine Management
Nucleotide Excision Repair (NER)
NER is a versatile DNA repair system that removes a wide variety of bulky, helix-distorting DNA lesions. wikipedia.orgnih.gov It operates through two distinct sub-pathways: Transcription-Coupled NER (TC-NER) and Global Genome NER (GG-NER). wikipedia.orgnih.gov While both pathways converge to excise the damaged DNA segment, they differ in their initial damage recognition strategies. wikipedia.orgyoutube.com
Research has identified Transcription-Coupled NER (TC-NER) as the principal pathway for the removal of N(2)-ethylguanine from DNA. nih.govnih.gov This pathway specializes in repairing DNA lesions located on the transcribed strand of actively expressed genes. nih.govnih.gov The reliance on TC-NER is highlighted by studies showing that N²-dGuo adducts, when larger than a methyl group, are a class of transcription-blocking lesions whose repair is heavily dependent on this specific pathway. nih.govnih.gov The process is initiated when a stalled RNA Polymerase II at the site of the lesion acts as a damage signal, recruiting the core NER machinery to the site. nih.govdigitellinc.com In contrast to other lesions that might be managed by multiple pathways, the characteristics of N²-EtG repair in cellular models are difficult to explain without the significant contribution of TC-NER. nih.gov
The functionality of the TC-NER pathway is critically dependent on a set of specific proteins, most notably the Cockayne syndrome group A and B proteins (CSA and CSB). wikipedia.orgnih.gov Studies using isogenic human cell models have consistently demonstrated that ERCC8/CSA and ERCC6/CSB are essential for the removal of transcription-blocking N²-dGuo adducts, including this compound. nih.gov In experiments where the CSA gene was disrupted, a significant reduction in the expression of a reporter gene containing an N²-EtG adduct was observed, falling from 40.15% in wild-type cells to just 9.86% in the knockout cells. nih.gov This underscores the indispensable role of these proteins in recognizing and initiating the repair of such lesions when they obstruct transcription. nih.govwikipedia.org Mutations in the ERCC8 (encoding CSA) and ERCC6 (encoding CSB) genes are linked to Cockayne syndrome, a severe disorder characterized by defective repair of transcriptionally active genes. wikipedia.orgnih.govnih.gov
Global Genome NER (GG-NER) is the sub-pathway responsible for removing DNA lesions from the entire genome, including non-transcribed strands and inactive chromatin regions. nih.govfrontiersin.orgnih.gov Its initiation relies on damage-sensing proteins, such as the XPC-Rad23B complex and DDB2 (XPE), which constantly scan the genome for helical distortions. wikipedia.orgreactome.org However, in the case of this compound, evidence suggests that GG-NER plays a minimal, if any, role in its repair. Studies have shown that the absence of XPC or DDB2, proteins specific to GG-NER, does not compromise the cell's ability to repair N²-dGuo adducts. nih.gov This indicates a clear preference for the TC-NER pathway in managing this particular type of DNA damage.
Repair Efficiency of N²-dGuo Adducts in NER-Deficient Cells
This table summarizes the findings on the roles of different NER components in the repair of N²-dGuo adducts based on reporter gene expression assays.
| NER Component Knockout | Associated Pathway | Impact on N²-EtG Repair Capacity | Reference |
|---|---|---|---|
| ERCC8/CSA | TC-NER | Strongly reduced | nih.gov |
| ERCC6/CSB | TC-NER | Required for removal | nih.gov |
| XPC | GG-NER | Not compromised | nih.gov |
| DDB2/XPE | GG-NER | Not compromised | nih.gov |
A key characteristic of N(2)-alkylguanine adducts, including this compound, is their ability to act as potent blocks to transcription. nih.govnih.govacs.org When RNA polymerase encounters such a lesion on the DNA template, its progression is stalled. nih.govacs.org This transcription blockage is a critical signal that initiates the TC-NER pathway. nih.gov Studies have demonstrated that N²-alkyl-dG lesions, such as N²-EtG, strongly inhibit gene expression in reporter assays. nih.govnih.govacs.org The ethyl moiety at the N² position of guanine (B1146940) projects into the minor groove of the DNA duplex, creating a steric hindrance that physically impedes the passage of the transcription machinery. nih.gov This property is not unique to N²-EtG but is shared by other N²-dGuo adducts larger than a methyl group, establishing them as a distinct structural class of transcription-blocking DNA lesions. nih.gov The N²-ethylguanine adduct is also known to be a strong block to DNA replication by replicative DNA polymerases. nih.govnih.gov
Base Excision Repair (BER)
Base Excision Repair (BER) is another major DNA repair pathway that typically handles small, non-helix-distorting base lesions, such as those arising from oxidation or alkylation. wikipedia.orgmdpi.com Given that this compound is a relatively small adduct, BER was considered a potential candidate for its repair. However, experimental evidence does not support a significant role for BER in managing N²-EtG. nih.gov The pronounced differences observed in the repair of N²-EtG located on the transcribed versus the non-transcribed strand are difficult to reconcile with a major contribution from the BER pathway, which generally does not exhibit such strand bias. nih.gov While some oxidatively generated guanine lesions can be substrates for both NER and BER, the specific structural features of this compound appear to direct it primarily towards the NER pathway, specifically TC-NER, for resolution. nih.govresearchgate.net
Dioxygenase-Mediated Damage Reversal
The AlkB family of proteins represents a crucial direct damage reversal pathway in DNA repair. nih.gov These enzymes are Fe(II)- and α-ketoglutarate-dependent dioxygenases that remove certain alkyl adducts from nucleic acid bases through an oxidative dealkylation mechanism. nih.govnih.gov The process, first elucidated for the Escherichia coli AlkB protein, involves the oxidation of the alkyl group on a damaged base, which leads to its release as an aldehyde and the restoration of the canonical base structure. nih.govacs.org This repair mechanism is a key component of the adaptive response to alkylation damage in bacteria and is conserved across many species, with nine homologs found in mammals. nih.govplos.org
Role of AlkB in Dealkylation of N(2)-Alkylguanines In Vitro
In vitro studies have conclusively demonstrated the capability of the E. coli AlkB protein to repair this compound (N2-EtG). nih.govnih.gov Using high-resolution electrospray ionization time-of-flight (ESI-TOF) mass spectrometry, researchers have shown that purified AlkB can directly dealkylate N2-EtG when it is present in single-stranded DNA (ssDNA). acs.orgnih.gov The reaction is dependent on the presence of essential cofactors, namely Fe(II) and α-ketoglutarate. nih.govnih.gov
The substrate scope of AlkB is extensive, encompassing a variety of simple alkyl lesions on the Watson-Crick base-pairing interface of DNA bases. nih.govresearchgate.net this compound is one of several N(2)-alkylguanine adducts that AlkB can process. nih.govacs.org Studies have shown that in addition to N2-EtG, AlkB can also repair N(2)-methylguanine and even bulkier adducts like N(2)-furfurylguanine in vitro. nih.govnih.gov A critical finding from these biochemical assays is the strong preference of AlkB for ssDNA substrates when repairing N(2)-alkylguanine lesions; no significant repair activity was detected when these adducts were located within a double-stranded DNA (dsDNA) context. plos.orgnih.gov This suggests that the enzyme acts most efficiently on lesions within transiently unwound DNA structures, such as those occurring during replication or transcription.
Table 1: Summary of In Vitro Repair of N(2)-Alkylguanines by AlkB
| Feature | Description | Source(s) |
|---|---|---|
| Enzyme | E. coli AlkB Protein | nih.gov, nih.gov |
| Substrate | This compound in single-stranded DNA (ssDNA) | nih.gov, acs.org, plos.org |
| Mechanism | Oxidative dealkylation | nih.gov, nih.gov |
| Cofactors | Fe(II), α-ketoglutarate, O₂ | nih.gov, nih.gov |
| Key Finding | AlkB efficiently repairs this compound in ssDNA but not in dsDNA. | nih.gov, plos.org |
| Analytical Method | High-resolution ESI-TOF mass spectrometry | nih.gov, acs.org |
In Vivo Efficacy of AlkB in Repairing this compound Lesions
Despite the clear evidence of in vitro repair, the in vivo efficacy of AlkB in managing this compound lesions appears to be limited, with other DNA maintenance pathways playing a more dominant role. plos.orgmit.edu A key study designed to compare the relative contributions of direct repair by AlkB versus translesion synthesis (TLS) by polymerase DinB explored the fate of this compound and other N(2)-alkylguanines in E. coli. nih.govmit.edu
In this study, this compound was site-specifically incorporated into an M13 bacteriophage genome, which was then replicated in various E. coli strains, including those deficient in AlkB, DinB, both, or neither. nih.govmit.edu The results indicated that for bulky N(2)-alkylguanine adducts, the primary cellular response was DinB-dependent lesion bypass, which allowed replication to proceed past the damage. plos.orgmit.edu The presence or absence of a functional AlkB protein showed no significant effect on relieving the replication blocks caused by these lesions in vivo. plos.orgmit.edu This suggests that under physiological conditions in E. coli, direct repair by AlkB is not the principal pathway for handling bulky N(2)-alkylguanine adducts. mit.edu
Further research in mammalian cells suggests that for N(2)-dGuo adducts larger than a methyl group, such as this compound, transcription-coupled nucleotide excision repair (TC-NER) is a heavily utilized repair pathway. nih.gov This is particularly true for lesions that block transcription. nih.gov The adaptive response, which includes AlkB, has also been noted to be less effective for ethylation damage compared to methylation damage in E. coli, possibly because ethyl adducts are poor inducers of the response. nih.gov
Table 2: Comparison of In Vivo Pathways for N(2)-Alkylguanine Lesion Management in E. coli
| Pathway | Protein(s) | Role in N(2)-Alkylguanine Processing | Observed In Vivo Contribution | Source(s) |
|---|---|---|---|---|
| Direct Reversal | AlkB | Oxidative dealkylation of the adduct. | No significant relief from replication blockage was observed. | mit.edu, plos.org |
| Translesion Synthesis | DinB (Pol IV) | Bypasses the adduct during DNA replication, preventing toxicity. | Primary pathway for combating bulky N(2)-alkylguanine DNA adducts. | mit.edu, plos.org |
Compound Reference Table
| Compound Name | Abbreviation |
|---|---|
| This compound | N2-EtG |
| N(2)-methylguanine | |
| N(2)-furfurylguanine | |
| Guanine | |
| α-ketoglutarate | |
| Formaldehyde | |
| 1-methyladenine | |
| 3-methylcytosine | |
| 1,N(6)-ethenoadenine | |
| N(2)-ethylidene-dGuo | |
| N(2)-hydroxymethyl-dGuo | |
| N(2)-ethyl-dGuo | |
| N(2)-methyl-dGuo | |
| 1,N(2)-ethenoguanine | |
| 3-(deoxyguanosin-N(2)-yl)-2-acetylaminofluorene | |
| O(6)-methylguanine | |
| O(6)-ethylguanine | |
| O(4)-ethylthymine | |
| 3-ethylcytosine | |
| 3-methylthymine | |
| 1-methylguanine | |
| N(4)-methylcytosine |
Advanced Methodologies for Studying N 2 Ethylguanine
Biochemical and Molecular Assays
Biochemical and molecular assays provide a quantitative understanding of how DNA polymerases and the transcriptional machinery interact with the N2-EtG lesion. These in vitro and cell-based systems are crucial for dissecting the mechanisms of lesion bypass, replication fidelity, and transcriptional blockage.
Steady-State and Rapid Kinetic Analyses of DNA Polymerase Activity
Steady-state and rapid kinetic analyses are powerful tools used to quantify the efficiency and fidelity of DNA polymerases as they encounter an N2-EtG adduct. nih.gov Steady-state kinetics are used to determine key parameters, the Michaelis constant (KM) and the maximal reaction velocity (kcat), which together define the efficiency of nucleotide incorporation (kcat/KM). nih.gov This approach has been used to compare how different DNA polymerases, such as the replicative DNA polymerase alpha and the translesion synthesis (TLS) polymerase eta, handle the adduct. nih.gov For instance, studies have shown that the insertion of the correct nucleotide, cytosine, opposite N2-EtG by DNA polymerase alpha is significantly less efficient—by about 10,000-fold—compared to its insertion opposite an undamaged guanine (B1146940). nih.gov In contrast, the specialized DNA polymerase eta can bypass the N2-EtG lesion with much greater efficiency. nih.gov
Research on human DNA polymerase κ (pol κ) has utilized both steady-state and pre-steady-state rapid kinetic analyses to detail its interaction with N2-EtG. nih.gov These studies revealed that pol κ bypasses N2-EtG with efficiency and fidelity similar to that of undamaged guanine, suggesting a key role for this polymerase in the insertion and extension steps of bypass. nih.gov The fidelity of this process is dependent on the metal ion cofactor; high-fidelity bypass by pol κ is Mg2+-dependent. nih.gov When Mn2+ is the activating metal ion, the efficiency of correct nucleotide incorporation drops dramatically, an effect attributed to weaker binding of the correct nucleotide (dCTP), as indicated by high KM values. nih.gov Rapid kinetic analysis further supported the preference for Mg2+ activation, showing diminished burst amplitudes in the presence of Mn2+. nih.gov These kinetic data support a model where dCTP is incorporated opposite N2-EtG via a wobble base pairing mechanism. nih.gov
| DNA Polymerase | Condition | Kinetic Parameter | Finding | Source |
|---|---|---|---|---|
| DNA Polymerase α | - | Efficiency (kcat/KM) | ~10,000-fold less efficient insertion of dCTP opposite N2-EtG vs. G. | nih.gov |
| DNA Polymerase η | - | Efficiency (kcat/KM) | ~370-fold more efficient dCTP insertion opposite N2-EtG than DNA Pol α. | nih.gov |
| DNA Polymerase κ | Mg2+ Activation | Efficiency & Fidelity | High-fidelity bypass with efficiency similar to undamaged Guanine. | nih.gov |
| Mn2+ Activation | Efficiency (KM) | Dramatically lower efficiency due to high KM for dCTP insertion. | nih.gov |
Primer Extension Reactions for Adduct Bypass Assessment
Primer extension assays are a fundamental technique for assessing whether a DNA lesion blocks polymerase activity or is bypassed. libretexts.org The method involves annealing a labeled primer (often with a radioactive or fluorescent tag) to a DNA template that contains a site-specific N2-EtG adduct. nih.govlibretexts.org A DNA polymerase is then used to extend the primer. libretexts.org The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis, allowing researchers to visualize where the polymerase stalled. nih.gov
When this technique was applied using the 3' → 5' exonuclease-free (exo-) Klenow fragment of Escherichia coli DNA polymerase I, the primer extension was observed to be retarded both one base before the N2-EtG lesion and directly opposite it. nih.gov However, with increased enzyme concentration or longer incubation times, the polymerase was able to achieve full extension, indicating that while N2-EtG presents a significant hurdle, it is not an absolute block to this polymerase. nih.gov Quantitative analysis of the fully extended products revealed that both dCMP and dGMP were preferentially incorporated opposite the adduct. nih.gov Studies comparing different mammalian polymerases showed that the replicative DNA polymerase alpha is strongly blocked by N2-EtG, whereas the translesion synthesis polymerase eta efficiently bypasses the lesion, facilitating accurate replication past the adduct. nih.gov
Reporter Assays for Transcription Blocking Capacity in Cells
To understand the impact of N2-EtG on gene expression, reporter assays are employed to measure its capacity to block transcription within a cellular environment. nih.gov In this approach, a plasmid vector is constructed containing a reporter gene, such as luciferase or a fluorescent protein. The N2-EtG adduct is synthetically placed at a specific site on the transcribed strand of this gene. nih.gov These plasmids are then transfected into cells, and the level of transcription is quantified by measuring the expression of the reporter protein. nih.gov
Using such a transfection-based reporter assay, N2-ethylguanine has been shown to possess robust and strand-specific transcription-blocking properties. nih.gov This indicates that when RNA polymerase encounters the N2-EtG adduct on the DNA template, its progress is significantly impeded, leading to reduced or terminated transcription of the gene. nih.gov In contrast, a smaller adduct like N2-methylguanine did not inhibit gene expression in the same assay system, suggesting that adducts larger than a methyl group at the N2-position of guanine represent a structural class of transcription-blocking DNA lesions. nih.gov
Site-Specific Incorporation of this compound into DNA Templates
The biochemical and structural studies described herein depend on the ability to generate DNA molecules containing an N2-EtG adduct at a precise, predetermined location. nih.gov This is achieved through phosphoramidite (B1245037) chemical synthesis, a standard method for creating custom oligonucleotides. nih.gov Researchers synthesize a modified phosphoramidite building block of N2-ethyl-2'-deoxyguanosine, which can then be incorporated into an automated DNA synthesizer. nih.gov This process allows for the creation of site-specifically modified DNA templates of any desired sequence, which are essential for use in primer extension reactions, kinetic analyses, and structural studies. nih.govnih.gov
Structural Biology Techniques
While kinetic and cellular assays reveal the functional consequences of the N2-EtG adduct, structural biology techniques provide a three-dimensional snapshot of the physical interactions between the damaged DNA and a polymerase.
X-ray Crystallography of DNA Polymerase-Adduct Complexes
X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of molecules, including complex assemblies of proteins and nucleic acids. wikipedia.org To study how a polymerase accommodates the N2-EtG adduct, scientists co-crystallize the DNA polymerase, a DNA duplex containing the site-specific lesion, and an incoming deoxynucleoside triphosphate (dNTP). nih.gov By measuring how the crystal diffracts an X-ray beam, a three-dimensional electron density map can be produced, revealing the precise arrangement of atoms in the complex. wikipedia.org
This method was successfully used to solve the structure of human DNA polymerase ι (pol ι) in complex with a DNA template containing N2-EtG and an incoming dCTP. nih.gov The crystal structure revealed a key coping mechanism: the adducted N2-ethylguanine base rotates from its normal anti conformation into the syn conformation. nih.gov This rotation positions the bulky ethyl group into the major groove of the DNA, away from the incoming nucleotide. nih.gov This repositioning removes the potential for a steric clash in the active site, allowing the correct nucleotide, dCTP, to form a stable base pair with the adducted guanine, thus facilitating accurate bypass of the lesion. nih.gov
| Parameter | Description | Source |
|---|---|---|
| Polymerase | Human DNA Polymerase ι (pol ι) | nih.gov |
| DNA Template | Oligonucleotide containing a site-specific N2-ethylguanine (N2-ethyl-Gua) adduct. | nih.gov |
| Incoming Nucleotide | dCTP (correct) or dTTP (incorrect) | nih.gov |
| Resolution | 2.5 Å (for dCTP complex) | nih.gov |
| Key Structural Finding | The N2-ethylguanine adduct adopts a syn configuration at the active site. | nih.gov |
| Functional Implication | Positioning of the ethyl adduct into the major groove removes steric hindrance, allowing correct base pairing with incoming dCTP. | nih.gov |
Quantitative Analytical Chemistry for Adduct Detection
Accurate quantification of DNA adducts is paramount for molecular epidemiology and for understanding the relationship between exposure to carcinogens and cancer risk. Several highly sensitive and specific analytical techniques have been developed for the detection of this compound.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of DNA adducts due to its high sensitivity and specificity. youtube.com This technique combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry. nih.gov For this compound analysis, this typically involves the enzymatic hydrolysis of DNA to its constituent deoxynucleosides, followed by LC separation and MS/MS detection. oup.comoup.com
The analysis of N(2)-ethyl-2'-deoxyguanosine (N2-Et-dG), the deoxynucleoside form of the adduct, is often performed using a reversed-phase C18 column. nih.govacs.org The mobile phase is typically a mixture of an aqueous solvent (like water with a small percentage of acetic or formic acid) and an organic solvent (such as methanol (B129727) or acetonitrile). nih.govacs.org Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. lcms.cz In this mode, a specific precursor ion (the protonated molecule of N2-Et-dG) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. youtube.comoup.com This precursor-to-product ion transition is highly specific to the analyte of interest. For N2-Et-dG, a common transition monitored is m/z 296.16 > 180.16. nih.gov
Isotope-dilution mass spectrometry is a powerful quantitative technique that involves adding a known amount of a stable isotope-labeled internal standard to the sample prior to processing. wikipedia.orgosti.gov This internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. The use of an isotopically labeled standard, such as [¹⁵N₅]-N7-ethylguanine or [¹³C₂]-N2-ethyl-dG, corrects for any loss of the analyte during sample preparation and for variations in instrument response, leading to highly accurate and precise quantification. acs.orgnih.govnih.gov The ratio of the signal from the native analyte to that of the internal standard is used to calculate the exact amount of the adduct in the original sample. nih.govlibretexts.org This method has been successfully applied to quantify this compound and other adducts in various biological samples, including tissue DNA and urine. acs.orgnih.gov
| Parameter | LC-MS/MS Method for N2-Et-dG | Reference |
| Instrumentation | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | nih.gov |
| Column | C18 Acquity® Bridged Ethylene Hybrid (1.7 µm, 100 mm × 2.1 mm) | nih.gov |
| Mobile Phase | 0.1% acetic acid and methanol (60:40 v/v) | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode | oup.comnih.gov |
| Precursor Ion (m/z) | 296.16 | nih.gov |
| Product Ion (m/z) | 180.16 | nih.gov |
| Internal Standard | Allopurinol or stable isotope-labeled N2-Et-dG | nih.govacs.org |
| Detection Limit | As low as 1.2 amol on-column | acs.org |
High-performance liquid chromatography (HPLC) is a fundamental technique for the separation, isolation, and identification of DNA adducts from complex biological matrices. semanticscholar.org While often coupled with mass spectrometry for quantification, HPLC with other detectors, such as ultraviolet (UV) or fluorescence detectors, can also be employed. researchgate.netbiorxiv.org
The separation of this compound and its deoxynucleoside from unmodified nucleosides and other adducts is typically achieved using reversed-phase HPLC. sielc.comnih.gov C18 columns are widely used for this purpose, where the separation is based on the hydrophobicity of the compounds. biorxiv.orgnih.gov The mobile phase composition, including the type and concentration of organic modifier (e.g., acetonitrile (B52724) or methanol) and additives (e.g., ammonium (B1175870) acetate (B1210297) or phosphoric acid), is optimized to achieve the best resolution. acs.orgsielc.com
For instance, a method for separating N(2)-ethyl-dG and 1,N(2)-propano-dG involved a C18 column with a gradient of water with 10 mM ammonium acetate and methanol. acs.org In some cases, a combination of chromatographic techniques, such as thin-layer chromatography (TLC) followed by HPLC, has been used to separate different alkylguanine adducts. nih.gov HPLC can also be used for preparative-scale isolation of adducts for further structural characterization by techniques like nuclear magnetic resonance (NMR) spectroscopy. The choice of column and mobile phase is critical and depends on the specific properties of the adducts being analyzed. sielc.comgoogle.com
Immunochemical methods utilize the high specificity of the antigen-antibody interaction to detect and quantify DNA adducts. nih.govslideshare.net These techniques, which include enzyme-linked immunosorbent assays (ELISA) and immuno-slot blot assays, rely on the generation of antibodies that specifically recognize a particular DNA adduct. nih.govresearchgate.net
The development of a successful immunochemical assay requires the production of high-affinity monoclonal or polyclonal antibodies against the adduct of interest. cuni.cz For small molecules like this compound, the adduct is typically conjugated to a larger carrier protein to make it immunogenic. nih.gov Once specific antibodies are obtained, they can be used in various assay formats. In a competitive ELISA, for example, the sample containing the adduct is mixed with a known amount of enzyme-labeled adduct and the specific antibody. The free and labeled adducts compete for the limited number of antibody binding sites. The amount of adduct in the sample is inversely proportional to the measured signal. nih.gov
Immunochemical methods offer several advantages, including high throughput and the potential for high sensitivity, with detection limits in the femtomole range for some adducts. nih.govnih.gov They are particularly useful for screening large numbers of samples. nih.gov Monoclonal antibodies have been successfully developed for related etheno adducts, such as 1,N(2)-ethenodeoxyguanosine, demonstrating the feasibility of this approach for cyclic adducts. nih.gov While highly specific antibodies for this compound itself are less commonly reported than for other adducts, the general principles of immunochemical detection are applicable. nih.govresearchgate.net A limitation of these methods is the potential for cross-reactivity of the antibody with structurally similar compounds, which requires careful characterization of the antibody's specificity. nih.gov
N 2 Ethylguanine in Disease Models and Therapeutic Implications
In Vivo Animal Models
In vivo animal models are indispensable for understanding the biological consequences of DNA adducts like N(2)-Ethylguanine. These models allow for the study of metabolic activation, DNA damage formation, and mutagenic outcomes within a complex, whole-organism system.
Aldehyde Dehydrogenase 2-Knockout Mice Models for Acetaldehyde (B116499) Adducts
Aldehyde dehydrogenase 2 (ALDH2) is a critical enzyme for detoxifying acetaldehyde, a carcinogenic metabolite of ethanol (B145695). nih.gov Mice with a knockout of the Aldh2 gene serve as a valuable model for the human population with an inactive ALDEH2 variant, which is common in East Asian populations. nih.gov Studies using these mice have been crucial for understanding how ALDH2 deficiency impacts the formation of acetaldehyde-derived DNA adducts.
Research focused on the liver DNA of Aldh2-knockout mice has investigated the formation of adducts following ethanol consumption. nih.govoup.com One major adduct formed by acetaldehyde is N2-ethylidene-2'-deoxyguanosine (N2-ethylidene-dG), an unstable precursor that is often reduced to the more stable N2-ethyl-2'-deoxyguanosine (N2-Et-dG) for analytical purposes. nih.govoup.com
In a key study, researchers analyzed liver DNA from wild-type (Aldh2+/+), heterozygous (Aldh2+/-), and homozygous knockout (Aldh2-/-) mice. nih.govoup.com While N2-Et-dG itself was not detected, the levels of its precursor, N2-ethylidene-dG, showed a dramatic increase dependent on both ethanol consumption and the Aldh2 genotype. nih.gov After five weeks of consuming 20% ethanol, the levels of N2-ethylidene-dG in the liver were significantly elevated in Aldh2-deficient mice compared to wild-type mice. nih.govoup.com These findings indicate that ALDH2 deficiency significantly increases the risk of forming this specific DNA adduct in the liver, a target organ for alcohol-related cancer. nih.gov Similar findings have also been reported in the stomach tissue of these mouse models. epa.gov
Table 1: N2-ethylidene-dG Adduct Levels in Liver DNA of Aldh2-Knockout Mice
| Genotype | Condition | Adduct Level (adducts per 10⁷ bases) | Reference |
|---|---|---|---|
| Aldh2+/+ (Wild-Type) | Control (No Ethanol) | 1.9 ± 0.7 | nih.govoup.com |
| Aldh2+/+ (Wild-Type) | 20% Ethanol | 7.9 ± 1.8 | nih.govoup.com |
| Aldh2+/- (Heterozygous) | 20% Ethanol | 23.3 ± 4.0 | nih.govoup.com |
| Aldh2-/- (Homozygous) | 20% Ethanol | 79.9 ± 14.2 | nih.govoup.com |
Rat Liver Transfer RNA Ethylation Studies
The administration of the amino acid L-ethionine to rats is a classic model for inducing liver cancer and studying the effects of ethylation on cellular macromolecules. Investigations into the transfer RNA (tRNA) isolated from the livers of rats treated with L-ethionine revealed the presence of several ethylated nucleosides. nih.gov
Among the modified bases identified was this compound. nih.gov Further in vitro experiments using rat liver extracts as a source of tRNA methylase enzymes and S-adenosyl-l-ethionine as the ethyl donor confirmed these findings. In this cell-free system, the primary ethylation product formed on bacterial tRNA was this compound. nih.gov This suggests that cellular enzymes can utilize ethionine-derived metabolites to directly ethylate nucleic acids at the N(2) position of guanine (B1146940). nih.gov
Table 2: Ethylated Products Identified in Rat Liver tRNA after L-ethionine Administration
| Compound | Reference |
|---|---|
| This compound | nih.gov |
| N(2),N(2)-diethylguanine | nih.gov |
| N(2)-ethyl-N(2)-methylguanine | nih.gov |
| 7-ethylguanine | nih.gov |
| Ethylated pyrimidines | nih.gov |
| Ethylated ribose | nih.gov |
Bacteriophage (M13) and E. coli Systems for In Vivo Mutagenesis and Bypass Studies
The bacterium Escherichia coli and bacteriophages like M13 are powerful tools for studying DNA damage and repair in a simplified genetic background. atcc.orgnih.gov Site-specific mutagenesis studies in E. coli have been employed to understand how specific DNA adducts are processed by the cellular replication machinery.
One study investigated the replication of DNA containing N(2)-ethyl-dG (N2-Et-dG) in wild-type E. coli and in strains deficient in specific DNA polymerases (Pol II, Pol IV, or Pol V). researchgate.net The results showed that N2-Et-dG is only a slight impediment to DNA replication. The efficient bypass of this adduct was found to depend primarily on the activity of DNA Polymerase II. researchgate.net Notably, in this bacterial system, the N2-Et-dG lesion was not mutagenic, meaning it was bypassed accurately without causing changes in the DNA sequence. researchgate.net
Hamster Models for Anti-Bacterial Agents Targeting this compound Derivatives
Based on available scientific literature, there are no specific in vivo hamster models reported for the development or testing of anti-bacterial agents that specifically target this compound or its derivatives. While hamster cells are used in vitro for mutagenesis assays, dedicated in vivo models for this specific therapeutic application have not been described. nih.govosti.gov
Mutagenesis Studies in Rat T-Lymphocytes
The hprt gene in T-lymphocytes of rats serves as a reporter for in vivo mutation analysis. Studies exposing rats to different ethylating agents have provided insights into the mutagenic potential of the resulting DNA adducts. Agents such as ethylmethanesulfonate (EMS) and N-ethyl-N-nitrosourea (ENU) were used. nih.govaacrjournals.org
DNA sequence analysis of hprt mutants from EMS-treated rats revealed that the vast majority of mutations were GC to AT transitions. nih.govaacrjournals.org This type of mutation is strongly indicative of the mispairing of O(6)-ethylguanine during DNA replication. nih.govaacrjournals.org
In stark contrast, mutants induced by ENU showed a much lower frequency of GC to AT transitions. nih.govaacrjournals.org The predominant mutations were instead transversions at AT base pairs. nih.govaacrjournals.org This finding suggests that O(6)-ethylguanine is not the primary driver of ENU-induced mutagenesis in this in vivo system. nih.govaacrjournals.org This highlights a significant difference in the biological processing of DNA damage from different ethylating agents and implies that other adducts, such as this compound or ethylphosphotriesters, may play a more significant role in the specific mutational signature of ENU in this model.
Table 3: Predominant Mutation Types in Rat T-Lymphocytes
| Ethylating Agent | Predominant Mutation Type | Inferred Primary Adduct | Reference |
|---|---|---|---|
| Ethylmethanesulfonate (EMS) | GC → AT Transitions | O(6)-ethylguanine | nih.govaacrjournals.org |
| N-ethyl-N-nitrosourea (ENU) | AT → TA Transversions | O(6)-ethylguanine less important; other adducts likely involved | nih.govaacrjournals.org |
Comparative Studies with Related DNA Adducts
Comparing this compound with other structurally related DNA adducts, particularly O(6)-ethylguanine, is crucial for understanding its relative contribution to toxicity and mutagenesis.
Studies directly comparing the effects of this compound (N2-ethylGua) and O(6)-ethylguanine (O6-ethylGua) on DNA synthesis by mammalian polymerases have revealed striking differences. The replicative DNA polymerase α is blocked to a much greater extent by the N2-ethylGua adduct than by O6-ethylGua. acs.org However, the specialized "bypass" polymerase, DNA polymerase η, can efficiently and accurately bypass the N2-ethylGua lesion, inserting the correct nucleotide (cytosine) opposite it. acs.org This suggests a cellular mechanism exists to tolerate N2-ethylGua without causing mutations. acs.org
In contrast, O(6)-ethylguanine is less of a block to replication but is highly miscoding, frequently leading to the insertion of thymine (B56734) and resulting in the characteristic GC to AT transition mutations observed in mutagenesis assays. nih.govnih.govaacrjournals.org The role of O(6)-ethylguanine as a primary premutagenic lesion is so well-established that its levels in DNA are often used as a molecular dosimeter to predict the mutagenic potency of various ethylating agents in systems ranging from E. coli to Chinese hamster cells. nih.govosti.gov
The in vivo studies in rat T-lymphocytes further underscore this comparison. The high frequency of GC to AT transitions with EMS correlates well with the known properties of O(6)-ethylguanine. nih.govaacrjournals.org The different mutational spectrum seen with ENU, where O(6)-ethylguanine's role appears less significant, points to the differing biological consequences of the array of adducts produced by various agents, with adducts like this compound potentially contributing to different biological outcomes. nih.govaacrjournals.org
Table 4: Comparison of this compound and O(6)-ethylguanine Properties
| Property | This compound | O(6)-ethylguanine | Reference |
|---|---|---|---|
| Effect on Replicative Polymerase (Pol α) | Strong replication block | Lesser replication block | acs.org |
| Bypass by Polymerase η | Efficient and accurate | Blocks Polymerase η | acs.org |
| Mutagenic Potential | Low in some systems (e.g., E. coli) | High; causes GC → AT transitions | researchgate.netnih.govaacrjournals.org |
| Use as a Molecular Dosimeter | Not typically used | Established dosimeter for mutagenesis | nih.govosti.gov |
Differentiation from O6-Ethylguanine and O6-Methylguanine in Mutagenicity and Repair
Alkylating agents can damage guanine at several positions, but adducts at the O6 and N2 positions exhibit profoundly different characteristics in terms of their mutagenicity and how they are recognized and repaired by cellular machinery.
O6-methylguanine (O6-MeG) is recognized as a primary mutagenic lesion resulting from exposure to methylating agents. nih.gov It is highly miscoding, frequently causing G→A transition mutations during DNA replication. nih.gov Similarly, O6-ethylguanine (O6-EtG), the major mutagenic lesion from ethylating agents, also primarily leads to G→A transitions. nih.govoup.com The primary defense against these O6-alkylguanine adducts is a direct reversal repair mechanism mediated by the O6-alkylguanine-DNA alkyltransferase (MGMT) protein. This process is considered a "suicidal" mission, as the alkyl group is irreversibly transferred from the guanine to a cysteine residue on the MGMT protein, inactivating the enzyme. nih.govoup.com
In stark contrast, this compound is repaired through a different major pathway. Studies have shown that N2-EtG is a potent blocker of gene transcription. nih.gov This transcription-blocking property triggers its removal by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. nih.gov The repair of N2-EtG relies on the functionality of core NER proteins, including XPA, and specific TC-NER components like CSA and CSB. nih.gov This is fundamentally different from the smaller N(2)-methylguanine adduct, which does not significantly block transcription and appears to be either bypassed by RNA polymerase or repaired by a mechanism other than NER. nih.gov
Furthermore, even among O6-adducts, repair kinetics can differ. Research in rat mammary tumorigenesis has shown that O6-EtG is removed from active genes much more rapidly—approximately 20 times faster—than O6-MeG. nih.gov This rapid repair of O6-EtG is handled by an MGMT-independent mechanism and is crucial for preventing mutations in critical genes like H-ras. nih.gov The efficient repair of O6-alkylguanine is a critical determinant for a cell's defense against malignant conversion by N-nitroso carcinogens. nih.gov
Table 1: Comparison of Mutagenicity and Repair of Guanine Adducts
| Feature | This compound (N2-EtG) | O(6)-Ethylguanine (O6-EtG) | O(6)-Methylguanine (O6-MeG) |
|---|---|---|---|
| Primary Mutagenic Effect | Transcription Blockage nih.gov | G→A Transitions nih.govoup.com | G→A Transitions nih.gov |
| Primary Repair Pathway | Transcription-Coupled Nucleotide Excision Repair (TC-NER) nih.gov | O6-Alkylguanine-DNA Alkyltransferase (MGMT); Fast MGMT-independent repair in active genes nih.govnih.gov | O6-Alkylguanine-DNA Alkyltransferase (MGMT) nih.gov |
| Transcription Blocking | Potent Blocker nih.gov | Not a primary effect | Not a primary effect |
Biological Impact of Larger N(2)-Alkylguanine Adducts
The biological consequences of an N(2)-alkylguanine adduct are strongly correlated with the size and structure of the group attached to the guanine base. nih.gov While small adducts like N(2)-methylguanine are readily bypassed by the transcriptional machinery, adducts with ethyl groups or larger modifications present a significant obstacle. nih.gov
This compound itself is large enough to potently block gene transcription, initiating a TC-NER response. nih.gov This effect is even more pronounced with bulkier adducts. For example, adducts formed from environmental carcinogens, such as 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) and 10-(2′-deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (dG-N2-B[a]PDE), are robustly repaired by the TC-NER pathway due to their transcription-blocking nature. nih.govnih.gov
These larger adducts can also lead to a more complex spectrum of mutations if they are not repaired. While smaller alkyl adducts often cause specific transition mutations, bulky adducts like dG-N2-B[a]PDE can induce a variety of mutations, including GC to TA, GC to AT, and GC to CG transversions, as well as frameshift mutations. nih.gov This highlights a general principle: N(2)-dG adducts larger than a methyl group constitute a class of DNA lesions that significantly interfere with DNA metabolism and rely heavily on the TC-NER pathway for their removal. nih.gov
Table 3: Impact of Adduct Size at the N(2)-Guanine Position
| Adduct | Relative Size | Primary Biological Impact |
|---|---|---|
| N(2)-Methylguanine | Small | Bypassed during transcription; does not initiate TC-NER. nih.gov |
| This compound | Medium | Blocks transcription; repaired by TC-NER. nih.gov |
| dG-N(2)-AAF | Bulky | Potently blocks transcription; repaired by TC-NER. nih.gov |
| dG-N(2)-B[a]PDE | Bulky | Blocks transcription; induces multiple mutation types (transversions, frameshifts). nih.gov |
Potential for Therapeutic Targeting
The unique structural features of N(2)-substituted guanines provide opportunities for therapeutic development, particularly in the design of specific enzyme inhibitors.
Development of N(2)-Substituted Guanine Analogs as Polymerase Inhibitors
Nucleotide analogs are a major class of antiviral and anticancer drugs that can function by inhibiting DNA and RNA polymerases. nih.gov By modifying the structure of natural nucleobases like guanine, it is possible to create derivatives that are selectively recognized and incorporated by specific polymerases, leading to chain termination or impaired enzyme function.
Research into N(2)-substituted guanine analogs has demonstrated the potential for creating highly selective polymerase inhibitors. In one study, a series of N(2)-alkyl-2'-deoxyguanosine triphosphate (N(2)-alkyl-dGTP) derivatives with different substituents (methyl, butyl, benzyl) were synthesized and tested as substrates for various human DNA polymerases. nih.gov
The results revealed remarkable specificity. For example, N(2)-Benzyl-dGTP was found to be an excellent substrate for DNA polymerase κ (pol κ), being incorporated as efficiently as the natural dGTP. nih.gov However, it was a very poor substrate for a range of other polymerases, including pol β, δ, η, ι, and ν. nih.gov This makes it the first identified Y-family-polymerase-specific dNTP analog. Such specificity is therapeutically valuable, as it allows for the targeting of a particular polymerase that may be crucial for the replication of a pathogen or the survival of a cancer cell, while minimizing effects on other essential host polymerases. These selective substrates can also be used as powerful molecular probes to investigate the specific biological functions of individual polymerases in vivo. nih.gov The broader potential for guanine derivatives is also being explored in other areas, such as the development of purine-based antimalarial drugs. researchgate.net
Table 4: Selectivity of N(2)-Substituted dGTP Analogs for Human DNA Polymerases
| N(2)-Substituted Analog | Target Polymerase | Activity/Selectivity | Reference |
|---|---|---|---|
| N(2)-Methyl-dGTP | Various | Tested as part of a series to determine substituent effects. | nih.gov |
| N(2)-Butyl-dGTP | Various | Tested as part of a series to determine substituent effects. | nih.gov |
| N(2)-Benzyl-dGTP | DNA Polymerase κ (pol κ) | Equal to dGTP as a substrate for pol κ. | nih.gov |
| N(2)-Benzyl-dGTP | DNA Polymerases β, δ, η, ι, ν | Poor substrate for these polymerases. | nih.gov |
Q & A
Basic Research Questions
Q. What experimental methods are used to detect and quantify N(2)-Ethylguanine in DNA samples?
- Methodology : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for detecting and quantifying this compound. To validate results, incorporate isotope-labeled internal standards (e.g., ¹⁵N-labeled ethylguanine) to correct for matrix effects . For in vitro studies, DNA hydrolysis via enzymatic digestion (using nucleases and phosphatases) precedes analysis. Include controls such as untreated DNA and spiked samples to confirm specificity.
Q. How does this compound contribute to GC→AT transition mutations?
- Mechanistic Insight : this compound disrupts Watson-Crick base pairing by sterically hindering cytosine pairing. At physiological pH, ionization of the N(1)-H group in ethylguanine promotes mispairing with thymine via Hoogsteen bonding (Figure 2 in ). Experimental validation involves site-directed mutagenesis in model systems (e.g., E. coli plasmids or mammalian cell lines) followed by sequencing to quantify mutation frequencies .
Q. What are the limitations of using ethylating agents like EMS to study this compound in vivo?
- Critical Analysis : Ethyl methanesulfonate (EMS) produces a spectrum of DNA adducts, complicating the isolation of this compound-specific effects. Use knockout repair-deficient models (e.g., OGG1⁻/⁻ mice) to study repair kinetics. Pair this with competitive ELISA using adduct-specific antibodies to distinguish this compound from O⁶-ethylguanine .
Advanced Research Questions
Q. How does the repair efficiency of this compound vary between transcribed and non-transcribed genomic regions?
- Methodology : Apply gene-specific repair assays, such as ligation-mediated PCR, to map repair rates in promoter regions (e.g., p53) versus silent loci. Compare with chromatin immunoprecipitation (ChIP) data for repair proteins like XPC or TFIIH to correlate accessibility with repair efficiency . Studies in rat hepatocytes show a 3-fold slower repair in heterochromatic regions .
Q. What structural features of this compound-DNA adducts influence cisplatin resistance in cancer cells?
- Structural Analysis : X-ray crystallography of cisplatin-adducted DNA reveals that this compound adopts a head-to-head (HH) conformation, sterically blocking platinum coordination at the N7 position (Figure 1B in ). Use molecular dynamics simulations to compare adduct stability in HH vs. head-to-tail (HT) configurations. Validate with cytotoxicity assays in cisplatin-resistant cell lines (e.g., A549) .
Q. Why do ethylating agents like ENU exhibit lower pancreatic beta-cell toxicity compared to methylating agents?
- Mechanistic Comparison : O⁶-ethylguanine is less mutagenic and more efficiently repaired by MGMT (O⁶-methylguanine-DNA methyltransferase) than O⁶-methylguanine. Design in vitro assays using INS-1 cells treated with ENU vs. methylnitrosourea (MNU), measuring apoptosis (via caspase-3 activation) and adduct persistence (via LC-MS/MS). Cross-reference with MGMT knockout models to confirm repair dependency .
Contradictions and Validation Strategies
Q. How to resolve discrepancies in reported mutagenic potentials of this compound across studies?
- Critical Approach : Variability often arises from differences in model systems (e.g., bacterial vs. mammalian) or adduct quantification methods. Replicate key studies using standardized protocols:
- Uniform repair backgrounds : Use E. coli strains with defined repair deficiencies (e.g., alkB⁻).
- Adduct-specific probes : Employ monoclonal antibodies validated via synthetic oligos containing site-specific this compound .
Methodological Best Practices
Q. What controls are essential when studying this compound in alkylation experiments?
- Recommended Controls :
- Negative : Untreated DNA + repair enzyme inhibitors (e.g., methoxyamine for BER inhibition).
- Positive : DNA treated with N-ethyl-N-nitrosourea (ENU) at known concentrations.
- Specificity : Compete adduct detection with excess unmodified guanine oligos in ELISA .
Q. How to design a dose-response study for this compound-induced mutagenesis?
- Protocol :
Dose range : Use ethylating agents at 0.1–10 mM (ENU) to capture sub-toxic vs. lethal effects.
Endpoint assays : Combine alkaline comet assays (DNA damage) with lacZ forward mutation assays (mutation spectrum).
Kinetics : Sample cells at 24, 48, and 72 hours post-treatment to account for repair and replication timing .
Data Presentation Guidelines
- Tables : Include raw data (e.g., adduct counts, mutation frequencies) in appendices, with processed data (fold changes, p-values) in the main text .
- Figures : Annotate structural models with bond lengths (Å) and angles (°) for clarity .
- Reproducibility : Publish HPLC-MS parameters (column type, gradient) and simulation force fields (e.g., AMBER) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
